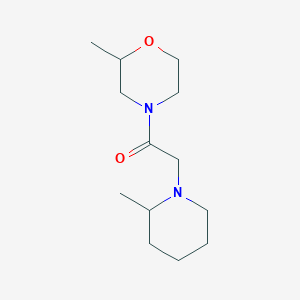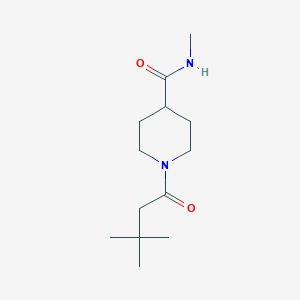
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide, also known as DMBCP, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological tool. DMBCP is a piperidine derivative and belongs to the class of compounds known as amides. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide involves its binding to the μ-opioid receptor and inhibiting its activation. This receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins. When activated, the μ-opioid receptor leads to the inhibition of neurotransmitter release and the modulation of pain, mood, and reward. This compound binds to the μ-opioid receptor in a competitive manner, preventing the activation of the receptor by endogenous opioids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of the μ-opioid receptor. By inhibiting the activation of this receptor, this compound can modulate pain, mood, and reward. Additionally, this compound has been shown to decrease the development of tolerance and dependence to opioids. This compound has also been shown to have a low affinity for other opioid receptors, reducing the potential for off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide in lab experiments is its selectivity for the μ-opioid receptor. This selectivity allows for the specific modulation of pain, mood, and reward, without affecting other opioid receptors. Additionally, this compound has been shown to have a low toxicity profile, making it a safe pharmacological tool for use in lab experiments. One of the limitations of using this compound is its limited availability and high cost, which may restrict its use in some research applications.
Future Directions
There are several future directions for research related to 1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the potential therapeutic applications of this compound, such as its use in the treatment of pain, mood disorders, and opioid addiction. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the μ-opioid receptor.
Synthesis Methods
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide can be synthesized using several methods, including the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of N-methylpiperidine-4-carboxylic acid with 3,3-dimethylbutyryl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield and purity of the synthesized this compound can be improved using various purification methods such as recrystallization and chromatography.
Scientific Research Applications
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide has been used as a pharmacological tool in various scientific research applications. One of the most notable applications of this compound is its use as a selective antagonist of the μ-opioid receptor. This receptor is known to be involved in the modulation of pain, mood, and reward, and this compound has been shown to inhibit the activation of this receptor. This compound has also been used as a tool to study the role of the μ-opioid receptor in the development of tolerance and dependence to opioids. Additionally, this compound has been used as a ligand in radioligand binding assays to study the binding affinity of various compounds to the μ-opioid receptor.
Properties
IUPAC Name |
1-(3,3-dimethylbutanoyl)-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)9-11(16)15-7-5-10(6-8-15)12(17)14-4/h10H,5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETICSWUXAMSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1-Phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7508837.png)
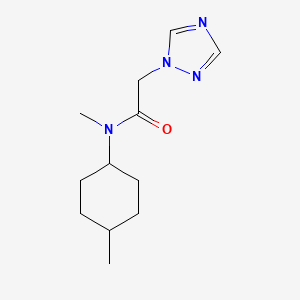
![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7508876.png)
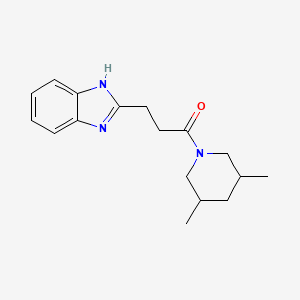
![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7508887.png)
![N-[(2-fluorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508893.png)

![N-[(4-chlorophenyl)methyl]-N,6-dimethylpyridine-2-carboxamide](/img/structure/B7508904.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7508912.png)

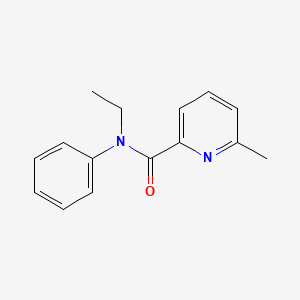
![2-Methyl-1-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7508935.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508941.png)
